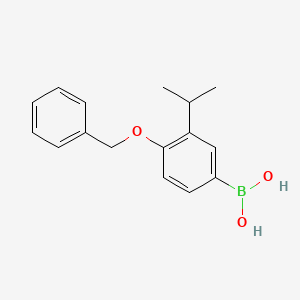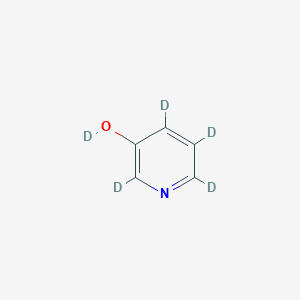
2-Amino-3-benzoyl-6-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-6-methoxy-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-6-methoxy-quinazolin-4-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-6-methoxy-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-amino-3-benzoyl-6-methoxy-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: This compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-6-methoxy-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-benzoyl-quinazolin-4-one
- 6-methoxy-2-amino-quinazolin-4-one
- 3-benzoyl-6-methoxy-quinazolin-4-one
Uniqueness
2-amino-3-benzoyl-6-methoxy-quinazolin-4-one is unique due to the presence of both the benzoyl and methoxy groups, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance its potential as a therapeutic agent by improving its binding affinity to specific molecular targets and increasing its overall stability .
Properties
CAS No. |
52393-74-5 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-amino-3-benzoyl-6-methoxyquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-7-8-13-12(9-11)15(21)19(16(17)18-13)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18) |
InChI Key |
BQUKTKRUUQQZMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)


![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)







![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)
